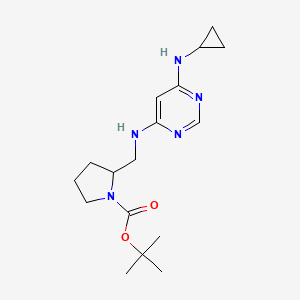
2,2,4-Trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpyrrolidine is a chemical compound with the molecular formula C7H15N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 2,2,4-Trimethylpyrrolidine and its derivatives often involves the use of different cyclic or acyclic precursors . For instance, optically pure C2-symmetrical cyclic amines, which include 2,2,4-Trimethylpyrrolidine, can be synthesized from diols obtained from an enantioselective borohydride reduction of diketones .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethylpyrrolidine is characterized by a five-membered ring with a nitrogen atom . The compound has a molecular weight of 113.2007 .Chemical Reactions Analysis
The pyrrolidine ring in 2,2,4-Trimethylpyrrolidine can undergo various chemical reactions. For instance, it can be functionalized to form derivatives like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
2,2,4-Trimethylpyrrolidine is a solid compound . Its SMILES string representation is Cl.CC1CNC©©C1 . The compound has a molecular weight of 149.66 .Scientific Research Applications
Synthesis and Medicinal Chemistry
2,2,4-Trimethylpyrrolidine derivatives, specifically 4-Fluoropyrrolidine derivatives, have significant utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as vital synthons in the development of various pharmaceuticals. A notable study describes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides via double fluorination, offering an efficient pathway for the preparation of these derivatives, which are crucial for medicinal applications (Singh & Umemoto, 2011).
Chiral Resolution and Crystallography
2,2,4-Trimethylpyrrolidine derivatives are also instrumental in the field of chiral resolution, which is crucial for separating racemic mixtures into pure enantiomers, a process of immense industrial importance. One study provided insights into spontaneous resolution through crystal structure prediction simulations, exploring the relative stabilities of racemic solids versus enantiopure solids (Gourlay, Kendrick, & Leusen, 2008).
Biophysical and Biomedical Research
In biophysical and biomedical research, certain 2,2,4-Trimethylpyrrolidine derivatives, particularly nitroxides of the pyrrolidine series, are used extensively as molecular probes and labels. These compounds are known for their stability in biological systems and are crucial in magnetic resonance spectroscopy and imaging applications. A convenient synthesis method for 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable radical from this category, has been developed, offering a pathway for the preparation of reduction-resistant spin labels and probes (Dobrynin et al., 2021).
Safety and Hazards
Future Directions
While the future directions for 2,2,4-Trimethylpyrrolidine are not explicitly mentioned in the retrieved sources, the compound’s versatility and the interest in its saturated scaffold suggest potential for further exploration in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2,2,4-trimethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDMNYTTSGFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylpyrrolidine | |
CAS RN |
35018-28-1 |
Source


|
| Record name | 2,2,4-trimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)
![7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2865340.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)


![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)
![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)